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Compound of Interest

Ethyl 2-(3-bromophenyl)-2-
Compound Name:
oxoacetate

Cat. No.: B1313840

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
(3-bromophenyl)-2-oxoacetate, a key intermediate in various synthetic pathways. The
information presented herein is essential for the accurate identification and characterization of
this compound in research and development settings. While a complete set of experimentally
verified data for this specific molecule is not readily available in the public domain, this
document compiles predicted values and data from closely related analogs to offer a robust
spectroscopic profile.

Molecular Structure and Properties
« IUPAC Name: Ethyl 2-(3-bromophenyl)-2-oxoacetate

« CAS Number: 62123-80-2[1][2]

 Molecular Formula: C10HsBrOs[1]

 Molecular Weight: 257.08 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for Ethyl 2-(3-
bromophenyl)-2-oxoacetate. These values are derived from literature data for structurally
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similar compounds and are intended to serve as a reference for spectral interpretation.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~8.15 t (J=1.8 Hz) 1H H-2' (Ar-H)
~7.95 dt(J=7.8,1.2Hz) 1H H-6' (Ar-H)
ddd (J = 8.0, 2.0, 1.0
~7.70 1H H-4' (Ar-H)
Hz)
~7.40 t(J=7.9Hz) 1H H-5' (Ar-H)
4.47 q@=7.1Hz) 2H -OCH2CHs
1.43 t(J=7.1Hz) 3H -OCH2CHs

Predicted data is based on analogous compounds like ethyl 2-(3-chlorophenyl)-2-oxoacetate.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 3C NMR Data
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Chemical Shift (6, ppm) Assighment
~185.0 C=0 (keto)
~163.5 C=0 (ester)
~137.0 C-3' (Ar-C)
~1345 C-1' (Ar-C)
~132.0 C-6' (Ar-C)
~130.5 C-5' (Ar-C)
~128.0 C-2' (Ar-C)
~123.0 C-4' (Ar-C)
62.5 -OCH2CHs3
14.0 -OCH2CHs

Predicted data is based on analogous compounds and general principles of 3C NMR
spectroscopy.[3]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)
~2980-2850 Medium C-H stretch (aliphatic)
~1735 Strong C=0 stretch (ester)

~1690 Strong C=0 stretch (keto)

~1590, 1470 Medium C=C stretch (aromatic ring)
~1250 Strong C-O stretch (ester)

~1100 Medium C-Br stretch
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Predicted data is based on characteristic group frequencies and data for similar molecules.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments

m/z Interpretation

256/258 [M]* (Molecular ion peak with Br isotopes)
183/185 [M - COOCzHs]*

155/157 [M - COOC:zHs - COJ*

76 [CeHa]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a compound such as Ethyl 2-(3-bromophenyl)-2-oxoacetate.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum with a 90° pulse width.

o Set the spectral width to cover the range of -2 to 12 ppm.

o Use a relaxation delay of 1-2 seconds.

o Accumulate at least 16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:
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[e]

Acquire the spectrum with proton decoupling.

o

Set the spectral width to cover the range of 0 to 220 ppm.

[¢]

Use a relaxation delay of 2-5 seconds.

[¢]

Accumulate a sufficient number of scans (typically several hundred to thousands) to
achieve an adequate signal-to-noise ratio.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the TMS signal (0.00 ppm for *H and 13C).

IR Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be
prepared by grinding a small amount of the sample with dry KBr powder and pressing it into
a transparent disk.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:
o Record a background spectrum of the empty sample holder (or pure KBr pellet).
o Record the sample spectrum over the range of 4000 to 400 cm~1.
o Co-add at least 16 scans to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic
system (e.g., GC-MS or LC-MS).
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e Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electron lonization (EI) or Electrospray lonization (ESI).

e Acquisition:
o For El, use a standard electron energy of 70 eV.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
Spectroscopic Analysis
Mass Spectrometry
A
Synthesis & Purification Data Interpretation
. . Purification < o
Chemical Synthesis [—» IR Spectroscopy |———®| Structure Elucidation

(e.g., Chromatography) ‘l —>>|
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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